molecular formula C20H23N3OS2 B6475967 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 2640973-79-9

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B6475967
CAS No.: 2640973-79-9
M. Wt: 385.6 g/mol
InChI Key: ZMTHHDDSPDGTSD-UHFFFAOYSA-N
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Description

This compound features a cyclopentane carboxamide core substituted with a thiophen-2-yl group and a 2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl side chain.

Properties

IUPAC Name

N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS2/c1-23-14-15(13-22-23)17-7-6-16(26-17)8-11-21-19(24)20(9-2-3-10-20)18-5-4-12-25-18/h4-7,12-14H,2-3,8-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTHHDDSPDGTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such assuccinate dehydrogenase (SDH) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key processes in cellular respiration.

Mode of Action

It’s suggested that the compound forms astrong hydrogen bond with its target. This interaction could potentially alter the function of the target enzyme, leading to changes in the biochemical pathways it is involved in.

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents, which could potentially influence their absorption and distribution within the body.

Biological Activity

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity, synthesis, and pharmacological implications of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a cyclopentane core linked to thiophene and pyrazole moieties. The presence of these heterocycles suggests a potential for diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiophene and pyrazole have been reported to inhibit cell proliferation in various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)1.27Induces apoptosis via AKT/mTOR pathway
Compound BA549 (Lung)0.95Inhibits VEGF expression
This compoundTBDTBD

Note: Specific IC50 values for the target compound are yet to be established through experimental studies.

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties, which are common in thiophene derivatives. In vitro assays have shown that related compounds can reduce pro-inflammatory cytokine production, suggesting a potential mechanism for managing inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Pyrazole Ring : Reacting 1-methylpyrazole with appropriate reagents.
  • Synthesis of Thiophene Ring : Utilizing methods such as the Paal-Knorr synthesis.
  • Coupling Reaction : Employing palladium-catalyzed cross-coupling to link the pyrazole and thiophene rings.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Antitumor Evaluation : A study evaluated a series of polyfunctional heterocycles derived from thiophene and pyrazole, demonstrating significant anticancer activity against MCF-7 cells, with mechanisms involving cell cycle arrest at the G0/G1 phase .
  • Carbonic Anhydrase Inhibition : Research has shown that similar sulfonamide derivatives exhibit inhibitory effects on carbonic anhydrase, suggesting potential applications in treating conditions like glaucoma and epilepsy .

Future Directions

Given the promising biological activity associated with compounds containing thiophene and pyrazole structures, further research is warranted to explore:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) : To optimize chemical modifications that enhance biological activity while minimizing toxicity.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Cyclopentane carboxamide Thiophen-2-yl, 2-(pyrazolyl-thiophen-ethyl) Not reported (structural inference)
Compound 74 Cyclopropane carboxamide Benzo[1,3]dioxol, thiazole, methoxyphenyl Biochemical studies
Compound 89 Cyclopropane carboxamide Benzo[1,3]dioxol, biphenyl-carbonyl-thiazole Not reported (synthetic focus)
Foroumadi’s Quinolones Quinolone Bromo/methylthio-thiophen-2-yl, piperazinyl Antibacterial (DNA gyrase)

Research Findings and Implications

  • Thiophene vs.
  • Pyrazole vs. Methylthio: The 1-methylpyrazole group in the target compound could improve solubility compared to methylthio groups in Foroumadi’s quinolones, but may reduce hydrophobic interactions .
  • Cyclopentane vs. Cyclopropane : The cyclopentane core may offer better metabolic stability than cyclopropane due to reduced ring strain, though synthetic accessibility is more challenging .

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